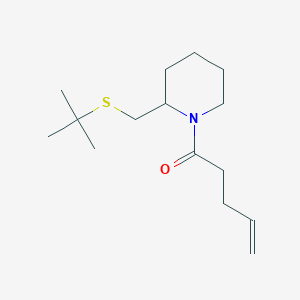

1-(2-((Tert-butylthio)methyl)piperidin-1-yl)pent-4-en-1-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

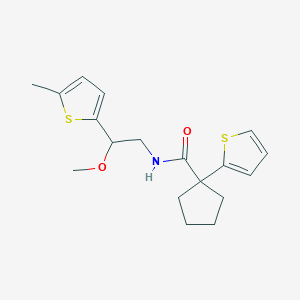

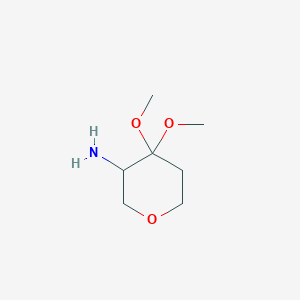

1-(2-((Tert-butylthio)methyl)piperidin-1-yl)pent-4-en-1-one, also known as TAK-659, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of piperidine derivatives, which have been found to exhibit a wide range of biological activities.

Applications De Recherche Scientifique

Organometallic Chemistry and Lewis Pair Reactivity

Hydroalumination and hydrogallation of sterically encumbered hydrazones have been explored, showcasing the ability of these compounds to act as active Lewis pairs. These reactions are critical for understanding the molecular structures and reactivity patterns of compounds with tert-butyl and piperidine functionalities. This type of chemistry is pivotal for activating C–H bonds of moderately acidic substrates, demonstrating the compounds' potential in synthesizing complex organometallic structures (Uhl et al., 2016).

Catalysis and Stereoselective Synthesis

Research into activating tert-butyl hydroperoxide (TBHP) with chelated vanadates for stereoselectively preparing sidechain-functionalized tetrahydrofurans highlights the importance of these compounds in oxidation reactions. This area of study offers insight into the mechanisms of stereoselectivity, crucial for developing new synthetic routes in organic chemistry (Dönges et al., 2015).

Medicinal Chemistry and Drug Development

The synthesis and characterization of dihydropyrimidinone derivatives containing piperazine/morpholine moiety have been reported, underlining the compound's utility in medicinal chemistry. These derivatives are synthesized through a simple and efficient method, showcasing their potential as scaffolds for developing novel therapeutic agents (Bhat et al., 2018).

Materials Science and Ion Exchange Membranes

Poly(arylene piperidinium) hydroxide ion exchange membranes have been developed for alkaline fuel cells. These membranes exhibit excellent alkaline stability and conductivity, making them valuable for energy-related applications. This research demonstrates the potential of incorporating piperidinium units into polymers for advanced material applications (Olsson et al., 2018).

Propriétés

IUPAC Name |

1-[2-(tert-butylsulfanylmethyl)piperidin-1-yl]pent-4-en-1-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H27NOS/c1-5-6-10-14(17)16-11-8-7-9-13(16)12-18-15(2,3)4/h5,13H,1,6-12H2,2-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKJLKBMXVOEILV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)SCC1CCCCN1C(=O)CCC=C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H27NOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

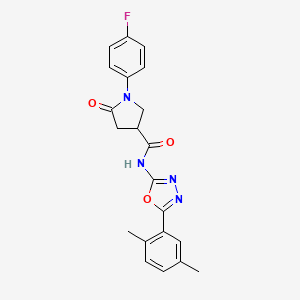

![N-(4-acetylphenyl)-2-[6-(4-ethylphenyl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2926890.png)

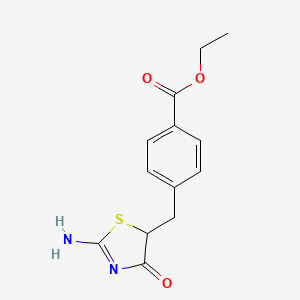

![(Z)-2-Cyano-3-(furan-2-yl)-N-[2-(4-methylsulfonylphenyl)ethyl]prop-2-enamide](/img/structure/B2926893.png)

![1,5-Dimethyl-3-(2-methylpropyl)-3,7-diazabicyclo[3.3.1]nonan-9-ol](/img/structure/B2926899.png)